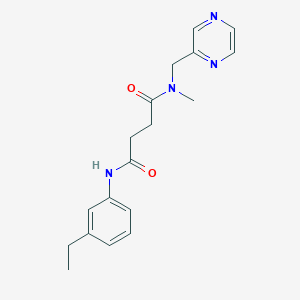
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine (DMBT) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, this compound may inhibit the activity of key enzymes and signaling molecules that are involved in cell growth and survival, such as AKT, ERK, and NF-κB. In inflammatory cells, this compound may regulate the expression of genes that are responsible for the production of pro-inflammatory mediators, such as COX-2 and TNF-α. In neuronal cells, this compound may modulate the function of neurotransmitter receptors and ion channels, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound may induce cell cycle arrest, DNA damage, and oxidative stress, leading to apoptosis and autophagy. In inflammatory cells, this compound may suppress the activation of immune cells, reduce the infiltration of inflammatory cells, and promote tissue repair and regeneration. In neuronal cells, this compound may enhance synaptic plasticity, increase neurotrophic factor expression, and protect against oxidative stress and excitotoxicity.
实验室实验的优点和局限性
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its chemical structure can be modified to improve its pharmacokinetic and pharmacodynamic properties. However, this compound also has some limitations, such as its potential toxicity, low solubility, and poor bioavailability. Therefore, careful dose-response studies and toxicity assays are required to ensure the safety and efficacy of this compound in preclinical and clinical trials.
未来方向
There are many future directions for 1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine research, such as exploring its potential applications in other diseases, developing new derivatives and analogs with improved properties, and elucidating its molecular targets and mechanisms of action. This compound may also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Furthermore, this compound may have diagnostic and prognostic value in cancer and other diseases, as it can modulate the expression of biomarkers and signaling pathways that are associated with disease progression and treatment response.
Conclusion:
In conclusion, this compound is a promising chemical compound that has attracted considerable attention in scientific research due to its potential therapeutic effects and diverse applications. Further studies are needed to fully understand the pharmacological and toxicological properties of this compound, and to translate its preclinical findings into clinical applications.
合成方法
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of various catalysts and reagents. The yield and purity of this compound can be optimized by controlling the reaction conditions, such as temperature, pressure, and solvent.
科学研究应用
1-(3,4-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vitro and in vivo. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate the symptoms of inflammatory diseases. In neurological research, this compound has been reported to enhance cognitive function, improve memory retention, and protect against neurodegeneration.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-7-6-17(12-20(19)27-2)15-24-8-10-25(11-9-24)16-18-13-21(28-3)23(30-5)22(14-18)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJRVSHCMRAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5081440.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5081454.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5081458.png)
![2-[{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5081462.png)
![N-dibenzo[b,d]furan-3-yl-2-(4-methoxyphenoxy)acetamide](/img/structure/B5081468.png)

![2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5081482.png)
![6-chloro-3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5081499.png)

![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzamide](/img/structure/B5081508.png)
![N-(4-chlorophenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5081514.png)
![N-(3-methylphenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5081525.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5081530.png)
![4-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5081535.png)
